4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide
Description
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-23(15-4-2-3-5-15)27(25,26)16-9-6-13(7-10-16)19(24)22-18-12-14(20)8-11-17(18)21/h6-12,15H,2-5H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFBUWETRPPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dichloroaniline with benzoyl chloride under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide core with cyclopentylmethylamine and a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes, potentially as an inhibitor or activator of specific enzymes.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences :
- Sulfamoyl group: Benzyl(methyl) vs. cyclopentyl(methyl).
- Benzamide substituent: 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl vs. 2,5-dichlorophenyl.
- Antifungal Activity: LMM5 demonstrated moderate activity against Candida albicans (MIC₅₀ = 32 µg/mL), comparable to fluconazole but with higher cytotoxicity .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structural Differences :
- Sulfamoyl group: Cyclohexyl(ethyl) vs. cyclopentyl(methyl).
- Benzamide substituent: 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl vs. 2,5-dichlorophenyl.
- Functional Implications :
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Structural Differences :
- Sulfamoyl group: Bis(2-methylpropyl) vs. cyclopentyl(methyl).
- Benzamide substituent: Pyrimidinyl sulfamoyl phenyl vs. dichlorophenyl.
- Functional Implications: The bulky isobutyl groups may hinder solubility but improve protein binding.
Substituent-Driven Activity Trends
- Chlorophenyl vs. In contrast, oxadiazole and furan groups in LMM5/LMM11 facilitate π-π stacking with fungal enzyme active sites .
Sulfamoyl Group Variations : Cyclopentyl(methyl) offers a balance between steric bulk and lipophilicity, whereas cyclohexyl(ethyl) in LMM11 may slow hepatic clearance due to increased hydrophobicity. Bis(2-methylpropyl) groups in ’s compound likely reduce aqueous solubility but enhance tissue penetration .
Biological Activity
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique chemical structure which includes a cyclopentyl group and a dichlorophenyl moiety. The compound has garnered attention for its potential therapeutic applications , particularly in the realm of anti-pathogenic activity against certain bacterial strains.
- Molecular Formula: C19H20Cl2N2O3S
- Molecular Weight: Approximately 396.34 g/mol
- CAS Number: 941870-52-6
The compound's structural elements contribute to its reactivity and biological activity, making it a candidate for various scientific applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant anti-pathogenic activity , particularly against strains of Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to form biofilms. This property is crucial as biofilm-associated infections are notoriously difficult to treat due to their resistance to conventional antibiotics.
The mechanism of action is believed to involve the compound's interaction with specific biological targets, potentially leading to the inhibition of bacterial growth. This may occur through:
- Enzyme Inhibition: Binding to enzymes involved in bacterial metabolism.
- Receptor Modulation: Altering receptor activities that affect bacterial survival and proliferation.
Case Studies and Research Findings
-
In Vitro Studies:
- In laboratory settings, the compound has shown promising results in inhibiting the growth of pathogenic bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
- Animal Models:
- Comparative Analysis:
| Compound Name | Activity Type | Target Pathogen | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Pseudomonas aeruginosa, Staphylococcus aureus | |
| Similar Benzamide Derivative | Pain Relief | Post-surgical pain in rats |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several key steps:
-
Formation of Benzamide Core:
- Reaction of 2,5-dichloroaniline with benzoyl chloride under basic conditions.
-
Introduction of Sulfamoyl Group:
- Reacting the benzamide core with cyclopentylmethylamine and a suitable sulfonyl chloride.
Potential Reactions
The compound can undergo various chemical reactions such as:
- Oxidation: Producing sulfoxides or sulfones.
- Reduction: Cleavage of the sulfamoyl group.
- Substitution Reactions: Particularly at chloro substituents on the benzene ring.
Applications
Given its biological activity, this compound has potential applications across several domains:
- Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.
- Biological Research: As a tool for studying enzyme inhibition and receptor modulation.
- Industrial Chemistry: Possible use in synthesizing new materials or chemical processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of sulfamoyl intermediates via the reaction of cyclopentylmethylamine with sulfonyl chlorides. Subsequent coupling with 2,5-dichloroaniline derivatives under amidation conditions (e.g., using EDC/HOBt or DCC as coupling agents) completes the assembly. Key factors affecting yield include temperature control (0–5°C for sulfonylation steps to minimize side reactions) and solvent choice (e.g., dichloromethane for solubility optimization). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for cyclopentyl (δ ~1.5–2.5 ppm), methyl sulfamoyl (δ ~3.0 ppm), and dichlorophenyl aromatic protons (δ ~7.2–7.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different studies involving this sulfonamide derivative?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO ≤0.1%).
- Dose-Response Curves : Perform EC50/IC50 determinations with ≥3 biological replicates.
- Theoretical Alignment : Cross-reference results with computational predictions (e.g., molecular docking to verify binding poses) .
Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets, and how do these predictions align with experimental results?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase IX). Focus on sulfamoyl interactions with zinc ions in active sites.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
- Validation : Compare predicted binding energies (ΔG) with experimental SPR (Surface Plasmon Resonance) data. Discrepancies >1 kcal/mol may indicate incomplete solvation models .
Q. How do steric and electronic effects of the cyclopentyl and dichlorophenyl substituents influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Steric Effects : The cyclopentyl group increases steric bulk, reducing off-target interactions (confirmed via X-ray crystallography of analogs; see torsion angles in ).
- Electronic Effects : Electron-withdrawing Cl substituents on the phenyl ring enhance sulfamoyl electrophilicity, improving enzyme inhibition (e.g., IC50 reduction by ~40% vs. non-chlorinated analogs) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- DOE (Design of Experiments) : Vary substituents (e.g., halogens, alkyl groups) using a Taguchi array to minimize experimental runs.
- QSAR Modeling : Use CoMFA/CoMSIA to correlate structural descriptors (logP, polar surface area) with activity. Validate with leave-one-out cross-validation (q² >0.5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat IV/PO studies) and metabolic stability (liver microsomes). Poor in vivo activity may stem from rapid glucuronidation.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Modify the sulfamoyl group to block metabolic hotspots .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
